molecular formula C13H14ClO4PS B1428693 2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid CAS No. 1224709-42-5

2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid

Cat. No.: B1428693
CAS No.: 1224709-42-5
M. Wt: 332.74 g/mol
InChI Key: XQUUWINBTHXKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid is a complex organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of a chlorinated benzo[b]thiophene moiety, along with an ethoxy(methyl)phosphoryl group, makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and thiourea under acidic conditions.

    Chlorination: The benzo[b]thiophene core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Phosphorylation: The chlorinated benzo[b]thiophene is then reacted with diethyl phosphite in the presence of a base such as sodium hydride to introduce the ethoxy(methyl)phosphoryl group.

    Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a reaction with bromoacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chlorine atom in the benzo[b]thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzo[b]thiophene ring.

Scientific Research Applications

2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s properties can be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Research: It can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.

Mechanism of Action

The mechanism of action of 2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the ethoxy(methyl)phosphoryl group can enhance its binding affinity and specificity towards these targets. The compound may also modulate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid: Similar structure with a bromine atom instead of chlorine.

    2-(5-Methylbenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid: Similar structure with a methyl group instead of chlorine.

    2-(5-Fluorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid lies in the presence of the chlorine atom, which can influence its reactivity and biological activity. The ethoxy(methyl)phosphoryl group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-chloro-1-benzothiophen-3-yl)-2-[ethoxy(methyl)phosphoryl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClO4PS/c1-3-18-19(2,17)12(13(15)16)10-7-20-11-5-4-8(14)6-9(10)11/h4-7,12H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUUWINBTHXKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731661
Record name (5-Chloro-1-benzothiophen-3-yl)[ethoxy(methyl)phosphoryl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224709-42-5
Record name (5-Chloro-1-benzothiophen-3-yl)[ethoxy(methyl)phosphoryl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a dry 4N 300 ml flask equipped with magnetic stirrer, nitrogen inlet, temperature probe and addition port was added ethyl (5-chlorobenzo[b]thiophen-3-yl)methyl(methyl)phosphinate (12.7, 43.99 mmol) and dry THF (15 mL) under nitrogen. The resulting solution was cooled to −20° C. To the mixture was then added a 40% (2.2 M) NaHMDS solution in THF (25 mL), maintaining the temperature below 10° C. Following the base addition, CO2 was bubbled cautiously until no exotherm was observed, while maintaining the temperature of the reaction mixture below 15° C. The resulting mixture was then degassed with nitrogen and NaHMDS (10 mL) was added, followed by additional CO2 bubbling. The addition of NaHMDS ad CO2 was repeated 3 more times. The resulting solution was cooled to 0° C. and MTBE (80 mL) was added. To the resulting mixture was then added, slowly, 2N HCl (20 mL), followed by 6N HCl (40 mL), at which point the pH of the mixture was measured to be about 2. Throughout the addition of the acid, the temperature of the mixture was maintained between 0 and 15° C. Initial precipitation was observed upon acidification, while on completion of the acid addition, the mixture resolved in two clear layers. The layers were split, and the organic layer evaporated to yield an oil. The oil was digested overnight with MTBE (20 mL) to yield the title compound as a filterable solid.
Quantity
43.99 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid
Reactant of Route 2
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid
Reactant of Route 4
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.